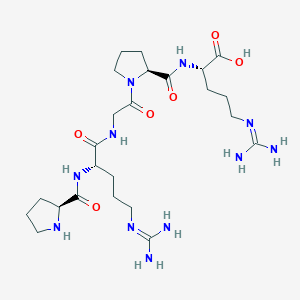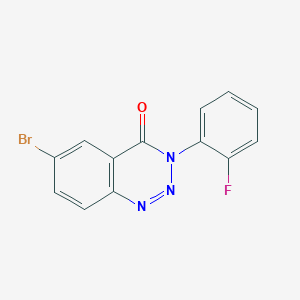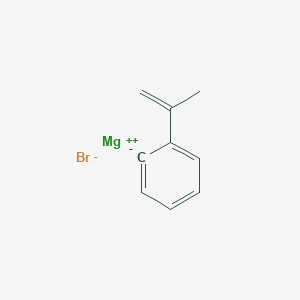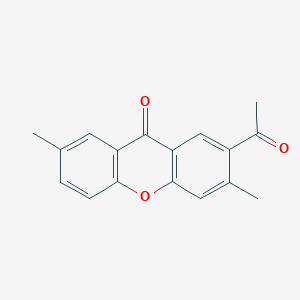![molecular formula C11H14O2 B15169669 4-[4-(Hydroxymethyl)phenyl]butan-2-one CAS No. 646039-17-0](/img/structure/B15169669.png)
4-[4-(Hydroxymethyl)phenyl]butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Hydroxymethyl)phenyl]butan-2-one, also known as raspberry ketone, is a naturally occurring compound found in red raspberries (Rubus idaeus). It is a major aromatic compound responsible for the characteristic aroma of raspberries. The compound has a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Hydroxymethyl)phenyl]butan-2-one can be achieved through various synthetic routes. One common method involves the aldol condensation of 4-hydroxybenzaldehyde with acetone, followed by hydrogenation to yield the desired ketone . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources such as raspberries. due to the low natural abundance, chemical synthesis is more commonly employed. The industrial synthesis follows similar routes as the laboratory methods but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
4-[4-(Hydroxymethyl)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4-[4-(Carboxymethyl)phenyl]butan-2-one.
Reduction: 4-[4-(Hydroxymethyl)phenyl]butan-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-[4-(Hydroxymethyl)phenyl]butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential effects on lipid metabolism and obesity.
Medicine: Investigated for its potential therapeutic effects, including anti-obesity and anti-inflammatory properties.
Industry: Used as a flavoring agent in the food industry and as a fragrance in cosmetics.
作用機序
The mechanism of action of 4-[4-(Hydroxymethyl)phenyl]butan-2-one involves its interaction with various molecular targets and pathways. It is known to influence lipid metabolism by increasing the breakdown of fats and enhancing the release of adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown . The compound also exhibits antioxidant properties, which contribute to its potential therapeutic effects .
類似化合物との比較
4-[4-(Hydroxymethyl)phenyl]butan-2-one is unique compared to other similar compounds due to its distinct aromatic structure and biological activities. Similar compounds include:
Capsaicin: Found in chili peppers, known for its thermogenic properties.
Synephrine: Found in bitter orange, known for its stimulant effects.
Vanillin: Found in vanilla beans, known for its flavoring properties.
These compounds share some structural similarities but differ in their specific biological activities and applications.
特性
CAS番号 |
646039-17-0 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
4-[4-(hydroxymethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,12H,2-3,8H2,1H3 |
InChIキー |
FGSJOBYZMITGLF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1=CC=C(C=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}](/img/structure/B15169603.png)


![2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one](/img/structure/B15169614.png)

![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine](/img/structure/B15169636.png)
![5,8-Dithiaspiro[3.4]oct-2-en-1-one](/img/structure/B15169639.png)



![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl-](/img/structure/B15169655.png)
![S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate](/img/structure/B15169661.png)
